2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodopyridine
Overview
Description
2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodopyridine is a complex organic compound that features a pyridine ring substituted with an iodide and a pyrrolidine ring. The tert-butyldimethylsilyloxy group is a common protecting group in organic synthesis, which enhances the stability of the compound during various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodopyridine typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Tert-Butyldimethylsilyloxy Group: This step involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Iodination of the Pyridine Ring: The iodination of the pyridine ring can be achieved using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reactions. The use of microreactor technology can also be employed to ensure precise control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodide group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction depending on the reagents used.
Deprotection Reactions: The tert-butyldimethylsilyloxy group can be removed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Deprotection: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is commonly used for deprotection.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while deprotection reactions yield the corresponding alcohol.
Scientific Research Applications
2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodopyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodopyridine involves its interaction with specific molecular targets. The tert-butyldimethylsilyloxy group provides stability, allowing the compound to undergo various reactions without degradation. The iodide group can participate in substitution reactions, facilitating the formation of new bonds and the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-((Tert-Butyldimethylsilyloxy)methyl)-6-iodofuro[3,2-b]pyridine
- 4-(Tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine
- 3-(Tert-Butyldimethylsilyloxy)phenylboronic acid
Uniqueness
2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodopyridine is unique due to the presence of both the tert-butyldimethylsilyloxy group and the iodide group, which provide stability and reactivity, respectively. This combination allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl-[[1-(3-iodopyridin-2-yl)pyrrolidin-3-yl]methoxy]-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27IN2OSi/c1-16(2,3)21(4,5)20-12-13-8-10-19(11-13)15-14(17)7-6-9-18-15/h6-7,9,13H,8,10-12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALKZIZCBSLQJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=C(C=CC=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27IN2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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